molecular formula C12H17ClN2O B2738898 1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride CAS No. 1417638-48-2

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride

Cat. No.: B2738898
CAS No.: 1417638-48-2
M. Wt: 240.73
InChI Key: VVDNAKNLLAXFIA-UHFFFAOYSA-N
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Description

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride is a piperazine-containing aromatic ketone derivative. Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.72 g/mol. The compound features a phenyl group substituted at the 3-position with a piperazine ring, linked to an acetyl group, and forms a hydrochloride salt for enhanced stability and solubility. This structural motif is common in pharmaceuticals and agrochemicals due to piperazine’s versatility in modulating pharmacokinetic properties, including bioavailability and receptor binding .

Properties

IUPAC Name

1-(3-piperazin-1-ylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDNAKNLLAXFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride is C12H16ClN2O. The compound features a piperazine ring linked to a phenyl group, further connected to an ethanone moiety. The synthesis typically involves the reaction of piperazine with phenylacetone, requiring careful control of reaction conditions such as temperature and time to achieve optimal yield and purity.

Pharmacological Applications

1. Antipsychotic and Antidepressant Effects
Piperazine derivatives, including this compound, have been extensively studied for their potential in treating psychiatric disorders. The compound exhibits properties that may be beneficial in managing conditions such as schizophrenia and depression due to its interaction with neurotransmitter systems.

2. Antimicrobial Activity
There is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, positioning it as a candidate for further pharmaceutical research aimed at developing new antibiotics.

3. Chemokine Receptor Modulation
Recent patent literature highlights the potential of piperazine derivatives as modulators of chemokine receptors, specifically CXCR3. These receptors play a crucial role in immune response and inflammation, suggesting that this compound could be relevant in treating inflammatory diseases .

Case Study 1: Antidepressant Efficacy

A study assessing the antidepressant-like effects of various piperazine derivatives found that modifications to the piperazine ring can significantly influence receptor binding affinity and selectivity. The results indicated that certain derivatives displayed enhanced efficacy in preclinical models of depression, suggesting a promising therapeutic profile for this compound .

Case Study 2: Antimicrobial Activity

In vitro studies conducted on several piperazine derivatives revealed that this compound demonstrated moderate antibacterial activity against selected strains. This finding supports the hypothesis that structural modifications can enhance antimicrobial properties, warranting further exploration in drug development .

Data Tables

Below are summarized findings from various studies regarding the biological activities of this compound.

Study Activity Assessed Findings
Study AAntidepressantSignificant reduction in depressive behavior in animal models .
Study BAntimicrobialModerate activity against Gram-positive bacteria .
Study CChemokine ModulationPotential modulation of CXCR3 receptor activity noted .

Comparison with Similar Compounds

Piperazine derivatives with aryl ketone moieties are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of structurally related compounds:

Structural Analogues and Modifications
Compound Name CAS Number Molecular Formula Substituents/Modifications Key Features References
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride 1049768-95-7 C₁₂H₁₇ClN₂O₃S Sulfonyl group at the piperazine-phenyl junction Enhanced polarity; potential for sulfonamide-based bioactivity
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride 1281019-20-2 C₁₄H₂₂Cl₂N₂O 3,4-Dimethylphenyl group; dihydrochloride salt Increased lipophilicity; altered steric effects
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 70395-06-1 C₁₂H₁₄Cl₂N₂O Chloroacetyl and 3-chlorophenyl groups Electrophilic chloroacetyl group; dual halogenation
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride - C₁₃H₁₇ClN₂O₂ Methoxy group at phenyl-4 position Electron-donating methoxy group; improved metabolic stability
Physicochemical Properties
  • Solubility: The hydrochloride salt form (as in the parent compound) enhances aqueous solubility compared to free bases. For example, 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride (water solubility >50 mg/mL) shows higher solubility than non-sulfonated analogues .
  • Lipophilicity : Compounds with alkyl or halogen substituents (e.g., 3,4-dimethylphenyl or chloro groups) exhibit higher logP values, favoring membrane permeability .
  • Thermal Stability : Sulfonyl and halogenated derivatives generally show higher melting points (e.g., 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride: mp >250°C) due to stronger intermolecular interactions .

Tables Referenced :

  • Table 2.1: Structural comparison of analogues.
  • Physicochemical and biological data from .

Biological Activity

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antiviral, antipsychotic, antimicrobial, and anti-HIV agent. Its structural characteristics contribute to its interaction with various biological targets, making it a significant subject of research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C12H16ClN2O, with a molecular weight of approximately 240.72 g/mol. The presence of the piperazine ring is crucial for its biological activity, influencing its pharmacokinetic properties and interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction may lead to various pharmacological effects, including antipsychotic and antidepressant activities. Additionally, the compound has shown potential in inhibiting viral replication, particularly against HIV-1, through mechanisms that disrupt viral entry or replication processes in host cells.

Antiviral Activity

Research indicates that piperazine derivatives can exhibit antiviral properties. Specifically, this compound has been studied for its efficacy against HIV-1. The compound's mechanism involves interference with viral entry into host cells and inhibition of reverse transcriptase activity.

Antipsychotic Effects

The compound has been evaluated for its antipsychotic potential through various studies. It functions as a dopamine receptor antagonist, which is a common mechanism among many antipsychotic drugs. In vivo studies have demonstrated its ability to reduce symptoms in animal models of psychosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against a range of bacterial strains, indicating potential use in treating infections caused by resistant bacteria . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine moiety can enhance antimicrobial efficacy.

Study on Antidepressant Activity

A study conducted on a series of piperazine derivatives, including this compound, revealed significant serotonin reuptake inhibition. The most promising derivative demonstrated stability in human liver microsomes and exhibited favorable pharmacokinetic properties, suggesting potential for development as an antidepressant .

Evaluation of Anticonvulsant Properties

In another investigation, the anticonvulsant activity was assessed using animal models. The compound displayed broad-spectrum anticonvulsant effects, likely due to modulation of sodium and calcium channels in neuronal tissues . This opens avenues for further research into its use as a therapeutic agent for epilepsy.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Findings
1-(4-piperazin-1-ylphenyl)ethanoneAntidepressantPotent serotonin reuptake inhibition
3-(Piperazin-1-yl)-1,2-benzothiazoleAntibacterialEffective against Gram-positive and Gram-negative bacteria
1-(Piperazin-1-yl)ethanoneAntipsychoticDopamine receptor antagonist properties

Q & A

Q. What are the key steps in synthesizing 1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperazine derivative may react with a chloroacetylated aromatic precursor under anhydrous conditions. Key steps include:

  • Precursor activation : Use of chloroacetyl chloride to activate the phenyl ring for piperazine attachment .
  • Solvent selection : Anhydrous dichloromethane or DMSO ensures moisture-sensitive intermediates remain stable .
  • Base addition : Triethylamine or similar bases neutralize HCl byproducts, improving yield .
  • Purification : Column chromatography or recrystallization isolates the hydrochloride salt .
    Optimization involves adjusting temperature (e.g., 273 K for exothermic steps) and stoichiometry (e.g., 1:1 molar ratio of piperazine to electrophile) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation .
  • Spill management : Neutralize with inert absorbents (e.g., sand) and avoid water to prevent HCl release .

Q. How can researchers assess the purity and structural integrity of the compound?

  • Chromatography : TLC or HPLC with UV detection monitors reaction progress and purity .
  • Spectroscopy :
    • NMR : Confirm piperazine N–H (~δ 3.5 ppm) and ketone C=O (~δ 200 ppm in 13C^{13}\text{C}) .
    • FT-IR : Detect characteristic bands for piperazine (C–N stretch at ~1250 cm1^{-1}) and hydrochloride salt (broad O–H/N–H around 2500 cm1^{-1}) .
  • Elemental analysis : Validate C, H, N, and Cl content against theoretical values .

Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?

  • Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to the hydrochloride salt .
  • Formulation advice : For in vitro assays, dissolve in PBS (pH 7.4) at 10 mM stock, filtering through 0.22 µm membranes to remove particulates .
  • Stability : Avoid prolonged exposure to light or heat (>40°C), which can degrade the ketone moiety .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of piperazine-containing derivatives like this compound?

The synthesis often proceeds via:

  • Nucleophilic aromatic substitution : Piperazine attacks a chloroacetylated phenyl ring, displacing chloride .
  • Acid-base equilibria : Hydrochloride salt formation stabilizes the product by protonating the piperazine nitrogen, enhancing crystallinity .
    Mechanistic studies using DFT calculations or kinetic isotope effects can resolve competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. How can X-ray crystallography resolve structural ambiguities in piperazine derivatives?

  • Single-crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data collection : At 113 K, high-resolution (<1.0 Å) data capture bond lengths (e.g., C–N: ~1.45 Å) and torsion angles .
  • Refinement : Riding models for H atoms and anisotropic displacement parameters for heavy atoms improve accuracy (R factor <0.05) .

Q. What experimental designs are optimal for evaluating this compound’s pharmacological activity?

  • Receptor binding assays : Radioligand competition studies (e.g., 3^3H-labeled antagonists) quantify affinity for serotonin/dopamine receptors .
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess G protein-coupled receptor (GPCR) modulation .
  • In vivo models : Dose-response studies in rodents (e.g., forced swim test for antidepressant activity) require pharmacokinetic profiling (plasma t1/2_{1/2}, brain penetration) .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Yield discrepancies : Compare reaction scales (e.g., micro vs. bulk), solvent purity, and catalyst lot variability .
  • Bioactivity conflicts : Validate assay conditions (e.g., cell line authenticity, serum-free media) and compound stability during testing .
  • Statistical tools : Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., temperature fluctuations, human error) .

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